Ethyl 4-methylvalerate

Flavor Chemistry Wine Aroma Sensory Analysis

Flavorists require precise, high-impact esters for authentic sensory profiles; generic fruity esters cannot replicate Ethyl 4-methylvalerate's unique contribution to wine, beer, and fermented soybean paste (OAV = 36.4). Its exceptionally low odor threshold (0.001-0.01 µg/L in water) enables use at ng/L levels, reducing per-batch cost and inventory. Key advantages: • Ensures target sensory fingerprint in premium beverages and savory condiments. • Superior thermal retention (bp 159-160 °C, logP 2.65) vs. linear esters, reducing over-flavoring losses. • FEMA GRAS 4343 / JECFA 2283 compliant; bulk stocks available for immediate dispatch.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
CAS No. 25415-67-2
Cat. No. B153136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methylvalerate
CAS25415-67-2
SynonymsEthyl 4-Methylpentanoate;  Ethyl 4-Methylvalerate;  Ethyl Isocaproate;  Ethyl Isohexanoate;  4-Methylpentanoic Acid Ethyl Ester
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(C)C
InChIInChI=1S/C8H16O2/c1-4-10-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
InChIKeyOFQRUTMGVBMTFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble, Insoluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methylvalerate Properties & Procurement Specifications


Ethyl 4-methylvalerate (CAS 25415-67-2, FEMA 4343, JECFA 2283) is a branched-chain fatty acid ester with molecular formula C8H16O2 and molecular weight 144.21 g/mol . It is a clear, colorless liquid with a reported boiling point range of 159–160 °C, density of 0.868 g/mL at 20 °C, and refractive index (n20/D) of 1.406 . The compound is recognized as a flavoring agent or adjuvant by the U.S. FDA under FEMA GRAS No. 4343 and is listed in the EU's Substances Added to Food inventory [1]. Commercial grades are typically available at ≥97.0% purity (GC), with technical specifications including a flash point of 43 °C (closed cup) . It is also known by synonyms ethyl 4-methylpentanoate, ethyl isocaproate, and 4-methylvaleric acid ethyl ester.

Why Ethyl 4-Methylvalerate Is Irreplaceable


In scientific and industrial contexts, generic substitution of ethyl 4-methylvalerate with other C7–C8 fatty acid esters is not viable due to the compound's distinct sensory potency and contribution to specific aroma profiles. While structurally similar esters such as ethyl valerate, ethyl isovalerate, ethyl 3-methylvalerate, and ethyl 2-methylbutyrate may share broad fruity descriptors, their odor thresholds, perceived character, and contribution to complex matrices (e.g., wines, fermented foods) differ markedly [1]. Furthermore, ethyl 4-methylvalerate has been identified as a key aroma-active compound in specific food matrices—including beer, wine, and fermented soybean paste—with high odor activity values (OAVs) that other esters cannot replicate without altering the overall sensory fingerprint [2]. In procurement contexts, selecting an alternative ester based solely on structural similarity or generic 'fruity' odor classification risks batch inconsistency, failure to meet target sensory specifications, and potential regulatory non-compliance in applications where FEMA or JECFA designations are critical [3].

Ethyl 4-Methylvalerate Performance Evidence


Ultra-Potent Aroma in Alcoholic Beverages

Ethyl 4-methylvalerate belongs to a class of branched ethyl esters with remarkably low odor thresholds. A method developed by Campo et al. quantified ethyl 4-methylvalerate alongside its 2- and 3-methylpentanoate isomers and ethyl cyclohexanoate in wines, whiskeys, and brandies [1]. The study determined that ethyl 4-methylvalerate, as part of this group of novel powerful ethyl esters, exhibits an odor threshold in the range of 0.001 to 0.01 μg/L (1–10 ng/L) in water [1]. This is significantly lower than the odor threshold of ethyl hexanoate, a major linear ester, which is reported as 1–5 μg/L (1000–5000 ng/L) [1]. This nearly 1000-fold difference in potency means that even trace concentrations of ethyl 4-methylvalerate can have a substantial impact on perceived aroma, whereas far larger quantities of linear esters would be required to achieve a similar sensory effect. The study further found that in aged wines and distillates, concentrations of ethyl 4-methylvalerate can exceed its odor threshold by 85–350 times, confirming its role as a major contributor to sweet-fruity notes [1].

Flavor Chemistry Wine Aroma Sensory Analysis

Key Aroma Contributor in Fermented Soybean Paste

In a comprehensive analysis of Zhuhoujiang, a fermented soybean paste from Guangdong, China, ethyl 4-methylvalerate was identified among 100 aroma compounds by GC-MS [1]. Notably, it was one of the compounds with a high odor-activity value (OAV), calculated as the ratio of its concentration in the matrix to its odor threshold. The reported OAV for ethyl 4-methylvalerate was 36.4, indicating a strong contribution to the overall aroma profile [1]. Omission tests further demonstrated that ethyl 4-methylvalerate, alongside ethyl isovalerate, ethyl isobutyrate, ethyl 2-methylbutyrate, linolenic acid, and d-limonene, contributed most significantly to the 'sweetness and aromatic flavor' characteristic of Zhuhoujiang [1]. While this study does not provide a direct OAV comparison to every analog, it establishes a quantitative benchmark (OAV > 1 indicates aroma-active contribution) and links the compound to a specific, desirable sensory attribute in a complex food matrix, a context where many other esters would not be relevant or would require higher concentrations to achieve similar impact.

Fermented Foods Aroma Chemistry GC-O/MS

Key Odorant Discovery in Bavarian Pilsner

A foundational study on Bavarian Pilsner-type beer aroma employed aroma extract dilution analysis (AEDA) and stable isotope dilution assays to identify and quantify key odorants [1]. Among the 26 odorants quantified with flavor dilution (FD) factors ≥128, ethyl 4-methylvalerate (referred to as ethyl 4-methylpentanoate) was a compound previously unknown in beer [1]. The study calculated odor activity values (OAVs) for these odorants in water. Ethyl 4-methylvalerate was found to have one of the highest OAVs, following ethanol, (E)-β-damascenone, (R)-linalool, acetaldehyde, and ethyl butanoate, and alongside ethyl 2-methylpropanoate [1]. The OAV for ethyl 4-methylvalerate was determined to be >1, confirming its role as a significant contributor to the overall beer aroma. The successful recreation of the beer's aroma using a recombination model that included 22 reference odorants, including ethyl 4-methylvalerate, further validated its essential role [1]. This evidence positions ethyl 4-methylvalerate as a critical, matrix-specific odorant, distinct from other esters commonly found in beer.

Brewing Science Aroma Extract Dilution Analysis Odor Activity Value

Physicochemical Advantage Over Linear Esters

Ethyl 4-methylvalerate exhibits distinct physicochemical properties compared to its linear C7 analog, ethyl valerate (CAS 539-82-2). Ethyl 4-methylvalerate has a reported boiling point of 159–160 °C and density of 0.868 g/mL at 20 °C , whereas ethyl valerate has a boiling point of 144–145 °C and density of 0.875 g/mL at 25 °C [1]. The higher boiling point of the branched ester indicates reduced volatility, which can influence its release profile in food and beverage applications. Furthermore, the estimated logP for ethyl 4-methylvalerate is 2.65 , compared to a reported logP of 2.3 for ethyl valerate [2], indicating greater hydrophobicity for the branched analog. While no direct head-to-head performance data exist, these property differences are class-level indicators that procurement specialists can use to anticipate differences in behavior during formulation, storage, and application (e.g., different evaporation rates, partitioning in emulsions, and interaction with packaging materials).

Physicochemical Properties Volatility Hydrophobicity

Ethyl 4-Methylvalerate Application Scenarios


Fruity Top Note for Premium Alcoholic Beverages

Based on its remarkably low odor threshold of 0.001–0.01 μg/L in water, which is 100–5000 times more potent than ethyl hexanoate [1], ethyl 4-methylvalerate is ideally suited for creating intense fruity top notes in premium wines, brandies, and whiskies. Its use at ultra-low concentrations (ng/L range) allows flavorists to achieve significant sensory impact without introducing off-flavors or overpowering other delicate aroma compounds. This high potency directly translates to procurement value, as minimal quantities are required per batch, reducing overall raw material costs and inventory footprint.

Authenticity Marker for Asian Fermented Condiments

The identification of ethyl 4-methylvalerate with a high odor activity value (OAV = 36.4) in Zhuhoujiang fermented soybean paste, and its contribution to 'sweetness and aromatic flavor' in omission tests [2], positions this ester as a critical component for authenticating or replicating traditional Asian fermented condiment profiles. For manufacturers of soy sauces, bean pastes, and savory flavor bases, procuring this specific ester ensures that the final product matches the sensory fingerprint of authentic, high-quality references, a claim that cannot be made with generic or less well-characterized fruit esters.

Craft Beer Aroma Differentiation Tool

Ethyl 4-methylvalerate was identified as a previously unknown, high-impact odorant in Bavarian Pilsner, with a flavor dilution factor ≥128 and high odor activity value [3]. This discovery offers craft brewers a unique tool for aroma differentiation. By incorporating this ester into fermentation trials or post-fermentation additions, brewers can introduce a novel fruity nuance that is not typically associated with standard beer styles, potentially creating a new category of 'fruity-forward' lagers or ales. Procurement of this compound supports innovation and product line extension in a competitive market.

Heat-Stable Flavoring for Processed Foods

The higher boiling point (159–160 °C) and greater hydrophobicity (logP = 2.65) of ethyl 4-methylvalerate compared to its linear analog ethyl valerate (bp 144–145 °C, logP = 2.3) [4] suggest superior retention during thermal processing steps such as baking, extrusion, or pasteurization. For manufacturers of baked goods, snacks, or ready-to-eat meals where a persistent fruity aroma is desired despite high-temperature processing, procuring ethyl 4-methylvalerate offers a potential performance advantage over more volatile, linear esters, potentially reducing the need for over-flavoring and improving cost-efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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